N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea
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Overview
Description
N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-chlorophenyl group and a 2,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea typically involves the reaction of 4-chloroaniline with 2,4-dimethoxyaniline in the presence of a suitable coupling agent, such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry: N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition and protein interactions. It can serve as a probe to investigate the binding sites of specific enzymes or receptors.
Medicine: N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea has potential applications in medicinal chemistry. It may be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including dyes, pigments, and polymers. It may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-N’-(2-methoxyphenyl)urea
- N-(4-chlorophenyl)-N’-(3,4-dimethoxyphenyl)urea
- N-(4-bromophenyl)-N’-(2,4-dimethoxyphenyl)urea
Comparison: N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea is unique due to the presence of both 4-chlorophenyl and 2,4-dimethoxyphenyl groups. This combination of substituents may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the 4-chlorophenyl group may enhance the compound’s lipophilicity and membrane permeability, while the 2,4-dimethoxyphenyl group may influence its electronic properties and reactivity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXLZAXKRJKXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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